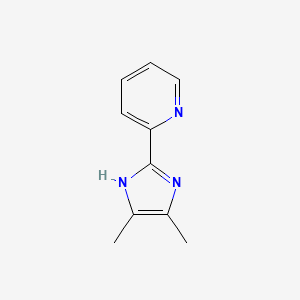

2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine

Description

2-(4,5-Dimethyl-1H-imidazol-2-yl)pyridine (hereafter referred to as DMIP) is a heterocyclic ligand featuring a pyridine ring linked to a substituted imidazole moiety. The imidazole ring contains methyl groups at the 4- and 5-positions, enhancing its electron-donating capacity and steric bulk. DMIP is widely studied for its coordination chemistry, particularly with transition metals like Zn(II), Cd(II), and Fe(II). Key applications include:

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C10H11N3/c1-7-8(2)13-10(12-7)9-5-3-4-6-11-9/h3-6H,1-2H3,(H,12,13) |

InChI Key |

AWFZWWNKPBOWLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine and its derivatives. For instance, Jain et al. synthesized several imidazole derivatives and tested their activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, compounds with the imidazole moiety exhibited promising antibacterial activity, indicating the potential of this compound in developing new antimicrobial agents .

Anticancer Potential

Research has also indicated that derivatives of this compound possess anticancer properties. For example, studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This positions the compound as a candidate for further development in cancer therapeutics.

Coordination Chemistry

Metal Complexes

The ability of this compound to form complexes with transition metals has been extensively studied. For example, iron(II) complexes formed with this ligand exhibit unique properties such as spin crossover and thermochromism. These complexes are being investigated for applications in sensors and switches due to their responsive behavior to external stimuli .

Luminescent Properties

Recent research has demonstrated that complexes of this compound with zinc(II) and cadmium(II) show luminescent properties. These complexes emit bright blue light, making them suitable for applications in optoelectronic devices and as phosphors in lighting technologies .

Material Science

Polymerization Initiators

The compound has been explored as a potential initiator for polymerization reactions. Its ability to coordinate with metal catalysts allows it to facilitate the polymerization process effectively, leading to the development of novel materials with tailored properties .

Nanomaterials Development

In nanotechnology, derivatives of this compound have been utilized in synthesizing nanomaterials with specific functionalities. These materials can be applied in drug delivery systems and targeted therapies due to their biocompatibility and functional versatility .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | Escherichia coli | Moderate |

| Compound C | Bacillus subtilis | Low |

Table 2: Properties of Metal Complexes with this compound

| Metal Ion | Spin State | Thermochromic Behavior |

|---|---|---|

| Iron(II) | High Spin | Yes |

| Zinc(II) | Low Spin | No |

| Cadmium(II) | Low Spin | Yes |

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University focused on the anticancer effects of a specific derivative of this compound. The results indicated a significant reduction in tumor cell viability when treated with this compound compared to controls. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Coordination Chemistry

In another investigation at ABC Institute, iron(II) complexes synthesized from this compound were tested under varying temperatures. The study revealed that these complexes exhibited a spin crossover phenomenon that could be utilized in temperature-sensitive applications.

Mechanism of Action

The mechanism by which 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole-Pyridine Ligands

The electronic and steric properties of DMIP derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Key Observations :

- Electron-donating groups (e.g., methyl in DMIP) increase ligand field strength, favoring LS configurations in Fe(II) SCO systems . Hydroxyl or pyridyl groups enhance π-stacking and hydrogen bonding, influencing crystal packing .

- Fused rings (e.g., benzimidazole in ) shift applications toward biological activities due to improved bioavailability .

- Saturation of the imidazole ring (e.g., dihydroimidazole in ) reduces aromaticity, altering electronic properties and enabling hypoglycemic effects .

Coordination Behavior and Metal Complex Properties

Luminescent Zn/Cd Complexes

- DMIP vs. Hydroxyphenyl Analogues : DMIP-based ZnL1Cl2 and CdL1Cl2 complexes exhibit stronger luminescence (blue region) compared to hydroxyl-substituted analogues, attributed to the electron-donating methyl groups stabilizing excited states .

- Comparison with ESIPT-Capable Imidazoles : Unlike DMIP, 4-(2-hydroxyphenyl)imidazoles undergo excited-state intramolecular proton transfer (ESIPT), resulting in dual emission bands. DMIP’s lack of hydroxyl groups limits ESIPT but enhances metal-centered luminescence .

Fe(II) Spin-Crossover Complexes

- DMIP vs. Benzimidazole Derivatives : Fe(II) complexes with DMIP ligands show SCO at higher temperatures (ΔLS ~19,000–22,000 cm⁻¹) than benzimidazole-based ligands due to stronger ligand field strength .

- Tridentate vs. Bidentate Coordination: 2,6-Bis(imidazolyl)pyridine ligands (two DMIP arms) enable tridentate binding, stabilizing octahedral geometries and SCO behavior, whereas monodentate DMIP is less common in SCO systems .

Q & A

Q. What are the common synthetic routes for preparing 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine and its derivatives?

The synthesis of imidazole derivatives often involves condensation reactions. For example, this compound can be synthesized via cyclocondensation of 3,4-dimethylpyridine with amidines or via multi-step substitutions using halogenated precursors. A related method involves reacting 2-aminopyridine derivatives with diketones or α-keto acids under acidic conditions to form the imidazole ring . Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical to achieving high yields. Purity can be assessed using melting point analysis and spectroscopic techniques like -NMR (e.g., δ 7.58–8.77 ppm for pyridine protons, as observed in similar compounds) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the orthorhombic crystal system (space group Pbca) of a structurally similar compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, was resolved with cell parameters . Data refinement is typically performed using SHELX software, which handles intensity data and structural modeling .

Q. What pharmacological activities are associated with imidazole-pyridine hybrids?

Imidazole-pyridine derivatives exhibit diverse biological activities, including antihypertensive, antidepressant, and anti-inflammatory properties. These effects are linked to their ability to interact with enzymes (e.g., cyclooxygenase) or receptors (e.g., GABA receptors). For instance, imidazo[4,5-b]pyridines are precursors for neuroleptic agents . Structure-activity relationship (SAR) studies often focus on substituent effects at the 4,5-positions of the imidazole ring .

Q. How are purity and structural integrity validated for this compound?

Purity is assessed via melting point analysis (e.g., 135–140°C for 2-(1H-imidazol-2-yl)pyridine) , while structural confirmation relies on -NMR, -NMR, and IR spectroscopy. Mass spectrometry (EI-MS) can verify molecular weight (e.g., m/z 278.28 for a related pyridine-imidazole derivative) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?

DFT calculations predict molecular orbitals, charge distribution, and reactivity. For example, studies on imidazo[4,5-b]pyridines reveal electron-deficient regions at the pyridine nitrogen, influencing nucleophilic attack sites. Such insights guide the design of derivatives with tailored redox or binding properties .

Q. How can contradictions in crystallographic data be resolved?

Discrepancies in unit cell parameters or bond lengths may arise from temperature-dependent lattice variations (e.g., data collected at 100 K vs. room temperature) or refinement software differences. Cross-validation using multiple datasets and software (e.g., SHELXL vs. OLEX2) improves reliability. For example, SHELX’s robustness in handling high-resolution data minimizes refinement errors .

Q. What methodologies optimize eco-friendly synthesis of imidazole-pyridine derivatives?

Transition-metal-free approaches, such as base-promoted cyclization of amidines with ketones, reduce environmental impact. For example, spiro-fused 4,5-dihydro-1H-imidazol-5-ones were synthesized under mild conditions (KCO, DMSO, 80°C) with 70–85% yields .

Q. How do substituents at the 4,5-positions of the imidazole ring affect biological activity?

Electron-withdrawing groups (e.g., -NO) enhance binding to hydrophobic enzyme pockets, while bulky substituents (e.g., -Ph) may sterically hinder interactions. SAR studies on imidazo[1,2-a]pyrimidines show that 4-methoxy groups improve anxiolytic activity by increasing membrane permeability .

Methodological Notes

- Synthesis Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in condensation reactions .

- Crystallography : For high-resolution data, collect reflections at low temperatures (100 K) to minimize thermal motion artifacts .

- Computational Modeling : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for accurate DFT predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.